1-(4-nitrophenyl)-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide
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Overview
Description
1-(4-Nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate is a complex organic compound belonging to the diazepinoindole family This compound is characterized by its unique structure, which includes a nitrophenyl group, an oxo group, and a diazepinoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate involves several key steps:
Starting Materials: The synthesis begins with 3-(N-(4-nitrophenyl)amino)-2-(phenylimino)methylindole.
Reduction: The initial compound undergoes reduction to form the corresponding amine.
Chloroacetylation: The amine is then subjected to chloroacetylation, introducing a chloroacetyl group.
Intramolecular Alkylation: Finally, intramolecular alkylation occurs, resulting in the formation of the diazepinoindole core.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrophenyl group or the diazepinoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-Nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Aryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indole N-oxides: These compounds share a similar core structure but differ in their substituents and oxidation states.
Pyrido[3,2-b]indole and Pyrimido[5,4-b]indole Derivatives: These compounds have similar indole-based structures but differ in their ring systems and functional groups.
Uniqueness
1-(4-Nitrophenyl)-2-oxo-1H,2H,3H,6H-[1,4]diazepino[6,5-b]indol-4-ium-4-olate is unique due to its specific combination of a nitrophenyl group, an oxo group, and a diazepinoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H12N4O4 |
---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)-3H-[1,4]diazepino[6,5-b]indol-2-one |
InChI |
InChI=1S/C17H12N4O4/c22-16-10-19(23)9-15-17(13-3-1-2-4-14(13)18-15)20(16)11-5-7-12(8-6-11)21(24)25/h1-9,23H,10H2 |
InChI Key |
QVJOPFYLSWJWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C3C=CC=CC3=NC2=CN1O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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